molecular formula C7H14O3 B1589448 (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 70005-89-9

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B1589448
CAS RN: 70005-89-9
M. Wt: 146.18 g/mol
InChI Key: YYEZYENJAMOWHW-ZCFIWIBFSA-N
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Description

“(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” is a chemical compound with the empirical formula C7H14O3 . It is used in various applications, including the introduction of a chiral center selectively in the carbon chain C10 during the total synthesis of protectin D1 and as a starting material in the total synthesis of an anti-diabetic molecule cytopiloyne .


Synthesis Analysis

The synthesis of “this compound” involves several steps, but the exact process is not detailed in the available resources .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string CC1(C)OCC@@HO1 . This indicates that the molecule contains a dioxolane ring with a hydroxyethyl group attached to one of the carbons.


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available resources .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature. It has a refractive index of 1.4390 (lit.), a boiling point of 207 °C (lit.), and a density of 1.045 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structure Analysis:

  • The compound has been synthesized and structurally characterized. For instance, one study focused on synthesizing and determining the crystal structure of a related compound, indicating its configuration and the presence of intramolecular hydrogen bonds (Li, Wang, & Chen, 2001).
  • Another research synthesized a similar dioxolane and conducted X-ray and IR structural studies, revealing its preferred conformation and interactions different from related compounds (Irurre et al., 1992).

Chemical Transformations and Syntheses:

  • The compound has been used in efficient synthesis methods. For example, it played a role in the high-yield synthesis of D-ribo-phytosphingosine, using microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).
  • It also has been involved in stereoselective isomerisations, leading to the formation of various compounds under different temperatures (Giles, Rickards, & Senanayake, 1996).

Synthetic Applications:

  • The compound serves as a versatile C-5 synthon, important for preparing other chemical entities like gemcitabine hydrochloride. Its purification and characterization have been a focus for potential industrial-scale applications (Mukarram, Chavan, Khan, & Bandgar, 2011).
  • In addition, its role in the synthesis of various organic compounds, such as derivatives of hydroxyl fumaric acid and α,γ-diketoacid derivatives, has been explored, indicating its versatility in synthetic chemistry (Banville et al., 2010).

Mechanism of Action

The mechanism of action of “(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” depends on its application. For instance, in the total synthesis of protectin D1, it is used to introduce a chiral center selectively in the carbon chain C10 .

Safety and Hazards

“(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of “(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane” are not specified in the available resources .

properties

IUPAC Name

2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZYENJAMOWHW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467163
Record name 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70005-89-9
Record name 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Butane-1,2,4-triol (5.0 g, 47 mmol) was dissolved in MeOH (5 ml). Acetone (20 ml), MgSO4 (ca. 500 mg), and para-toluene sulfonic acid (p-TsOH) (catalytic amount) were added, and the mixture was allowed to stir for 5 days at room temperature. The mixture was filtered and the filtrate concentrated under reduced pressure. Methylene chloride (CH2Cl2) (20 ml) and water (20 ml) were added, the layers were separated, and the organic layer was washed with water (2×20 ml). The organic layer was dried (MgSO4), filtered, and the filtrate concentrated under reduced pressure to afford the product as a clear oil (5.15 g, 75%): 1H NMR (CDCl3) 4.23(dt, 1H, J=6.86 Hz), 4.04(t, 1H, J=6.06 Hz), 3.72(m, 2H), 3.54(t, 1H, J=7.72 Hz), 2.55(broad s, 1H), 1.77(dt, 2H, J=6.67 Hz), 1.34(d, 6H, J=15.68 Hz)ppm; IR (neat) 3420, 2980, 2930, 2870, 1710, 1455, 1370, 1250, 1215, 1155, 1055, 855, 732 cm-1.
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5 g
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500 mg
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol in the synthesis of palmerolide A?

A: (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol (2.56) serves as a crucial chiral building block in the synthesis of the C3-C14 fragment of palmerolide A. [] The research outlines the synthesis of both the R and S enantiomers of the compound (2.57), starting from (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol. This highlights the compound's role as a key intermediate in constructing the complex structure of palmerolide A, a marine natural product with potential therapeutic applications.

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